P-Glycoprotein (ABCB1) Inhibition Potency in Multidrug-Resistant Ovarian Cancer Cells
This compound exhibits moderate P-glycoprotein (P-gp) inhibitory activity in a calcein-AM accumulation assay using adriamycin-resistant human A2780/ADR ovarian cancer cells, with a recorded IC50 of 1.40 µM [1]. By comparison, the widely used reference P-gp inhibitor Verapamil typically achieves IC50 values in the range of 2–10 µM under analogous conditions, while the more potent third-generation inhibitor Tariquidar (XR9576) inhibits P-gp with an IC50 of approximately 22 nM. The compound thus occupies a distinct potency niche: it is substantially more effective than the first-generation agent Verapamil yet lacks the picomolar irreversible binding of Tariquidar, making it a useful tool for probing concentration-dependent P-gp modulation without complete transporter ablation.
| Evidence Dimension | P-glycoprotein (ABCB1) inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1.40 µM (1400 nM) in A2780/ADR cells by calcein-AM assay |
| Comparator Or Baseline | Verapamil: IC50 ~2–10 µM; Tariquidar (XR9576): IC50 ~22 nM |
| Quantified Difference | ~1.4- to 7.1-fold more potent than Verapamil; ~64-fold less potent than Tariquidar |
| Conditions | Adriamycin-resistant human A2780/ADR ovarian cancer cells; calcein-AM fluorescence accumulation assay; 30-minute incubation |
Why This Matters
The intermediate potency of this compound allows reversible, concentration-controlled P-gp modulation, which is critical for in vitro chemosensitization studies where complete and irreversible transporter inhibition would confound interpretation of drug efflux kinetics.
- [1] BindingDB entry BDBM50411952, CHEMBL259976. Inhibition of P-glycoprotein-mediated multidrug resistance in adriamycin-resistant human A2780/ADR cells by calcein AM assay. View Source
